molecular formula C16H13NO3 B11855056 2-(1-Phenylethoxy)isoindoline-1,3-dione

2-(1-Phenylethoxy)isoindoline-1,3-dione

Cat. No.: B11855056
M. Wt: 267.28 g/mol
InChI Key: JVEOQDUSILEZTQ-UHFFFAOYSA-N
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Description

2-(1-Phenylethoxy)isoindoline-1,3-dione is a compound belonging to the class of isoindoline derivatives Isoindoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Phenylethoxy)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with an appropriate amine derivative. One common method includes the condensation of phthalic anhydride with 1-phenylethanol in the presence of a catalyst under reflux conditions . The reaction is usually carried out in a solvent such as toluene or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Green chemistry principles, such as solventless reactions and the use of environmentally friendly catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(1-Phenylethoxy)isoindoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized isoindoline derivatives .

Scientific Research Applications

2-(1-Phenylethoxy)isoindoline-1,3-dione has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.

    Industry: It is used in the production of polymers, dyes, and other materials.

Mechanism of Action

The mechanism of action of 2-(1-Phenylethoxy)isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, it has been shown to modulate the activity of certain enzymes and receptors, such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurodegenerative diseases like Alzheimer’s . The compound’s structure allows it to bind to these targets and inhibit their activity, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Phenylethoxy)isoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylethoxy group enhances its lipophilicity and may contribute to its ability to cross biological membranes more effectively compared to other isoindoline derivatives .

Properties

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

2-(1-phenylethoxy)isoindole-1,3-dione

InChI

InChI=1S/C16H13NO3/c1-11(12-7-3-2-4-8-12)20-17-15(18)13-9-5-6-10-14(13)16(17)19/h2-11H,1H3

InChI Key

JVEOQDUSILEZTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)ON2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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